(4-Oxo-5-(palmitoyloxy)-4H-pyran-2-yl)methyl palmitate
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Overview
Description
Kojic dipalmitate is a derivative of kojic acid, widely recognized for its skin-brightening properties. Unlike kojic acid, kojic dipalmitate offers enhanced stability and effectiveness in cosmetic formulations. It is primarily used as a skin-whitening agent due to its ability to inhibit the activity of tyrosinase, an enzyme responsible for melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kojic dipalmitate is synthesized through the esterification of kojic acid with palmitic acid. The reaction typically involves the use of a catalyst, such as double-lipase, in an organic solvent . The process ensures the formation of a stable ester bond, enhancing the compound’s stability and solubility in oils.
Industrial Production Methods: In industrial settings, kojic dipalmitate is produced using high-energy methods like Ultra-Turrax, which helps in creating nanoemulsions. These nanoemulsions serve as effective carriers, improving the stability and activity of kojic dipalmitate on the skin .
Chemical Reactions Analysis
Types of Reactions: Kojic dipalmitate primarily undergoes esterification reactions. It is resistant to oxidation, reduction, and other common chemical reactions due to its stable ester bond .
Common Reagents and Conditions: The synthesis of kojic dipalmitate involves reagents such as palmitic acid and kojic acid, with catalysts like double-lipase in organic solvents . The reaction conditions typically include controlled temperatures and pH levels to ensure optimal yield and stability.
Major Products Formed: The primary product of the esterification reaction is kojic dipalmitate itself. This compound is characterized by its enhanced stability, oil solubility, and skin absorption properties .
Scientific Research Applications
Kojic dipalmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, kojic dipalmitate is used as a precursor for the synthesis of other derivatives with improved properties. Its stability and solubility make it an ideal candidate for various chemical formulations .
Biology: In biological research, kojic dipalmitate is studied for its inhibitory effects on tyrosinase activity. This property is crucial for understanding melanin production and developing treatments for hyperpigmentation disorders .
Medicine: In medicine, kojic dipalmitate is explored for its potential in treating skin conditions such as melasma and age spots. Its ability to inhibit melanin formation makes it a valuable component in dermatological treatments .
Industry: In the cosmetic industry, kojic dipalmitate is widely used in skin-whitening products. Its stability and effectiveness have led to its inclusion in over 132 cosmetic formulations, including creams, lotions, and serums .
Mechanism of Action
Kojic dipalmitate exerts its effects by inhibiting the activity of tyrosinase, an enzyme crucial for melanin production. By blocking tyrosinase, kojic dipalmitate prevents the formation of melanin, leading to a reduction in skin pigmentation . The compound’s effectiveness is enhanced when combined with glucosamine derivatives such as N-acetylglucosamine .
Comparison with Similar Compounds
- Kojic acid
- Arbutin
- Hydroquinone
- Azelaic acid
Comparison: Kojic dipalmitate stands out among these compounds due to its superior stability and solubility in oils. Unlike kojic acid, which is prone to instability under light and heat, kojic dipalmitate maintains its effectiveness in various formulations . Compared to hydroquinone, kojic dipalmitate offers a safer alternative with lower toxicity and fewer side effects .
Properties
CAS No. |
79725-98-7 |
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Molecular Formula |
C37H64O6 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(5-hexadecanoyloxy-4-oxopyran-2-yl) hexadecanoate |
InChI |
InChI=1S/C37H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)42-34-32-41-37(31-33(34)38)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
URJOWNUVTORLNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)C(=CO1)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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